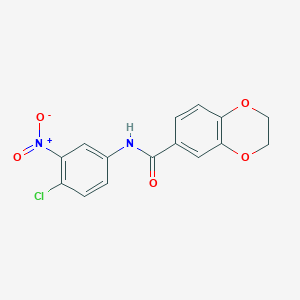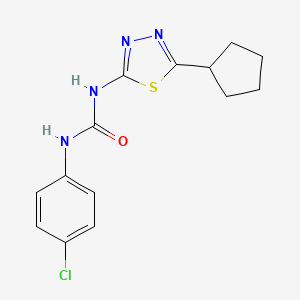
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazole ring, which are linked through a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide in the presence of an acid catalyst. This reaction forms 5-cyclopentyl-1,3,4-thiadiazole.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The final step involves the coupling of 5-cyclopentyl-1,3,4-thiadiazole with 4-chlorophenyl isocyanate to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the thiadiazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Agricultural Chemistry: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: This compound has a similar structure but with a methyl group instead of a cyclopentyl group. The presence of the methyl group may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: This compound has a phenyl group instead of a cyclopentyl group. The phenyl group may confer different chemical and biological properties compared to the cyclopentyl group.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYONHMBFGRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![4-benzyl-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5808899.png)
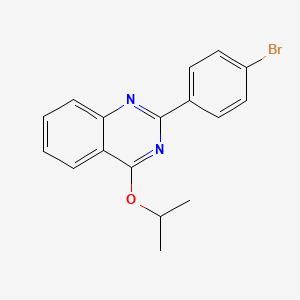
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B5808932.png)
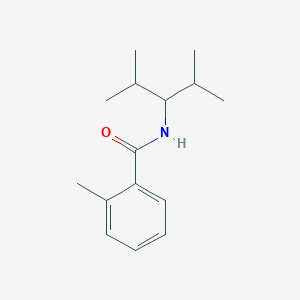
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
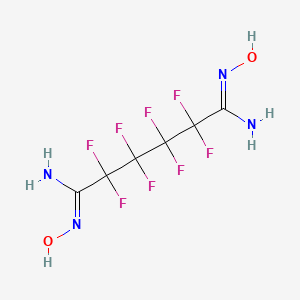
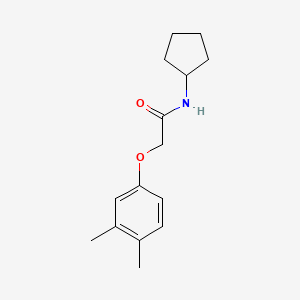
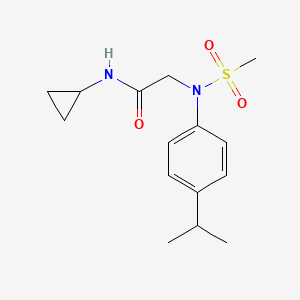
![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![1-AZEPANYL(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)METHANONE](/img/structure/B5808988.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
